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Executive Summary
ACT-1004-1239 is a first-in-class, potent, selective, and orally available antagonist of the C-X-C

chemokine receptor type 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3).

Developed by Idorsia Pharmaceuticals, this small molecule has demonstrated potential

therapeutic utility in inflammatory demyelinating diseases through a dual mechanism of action:

immunomodulation and enhancement of myelin repair. This technical guide provides an in-

depth overview of the discovery, development, mechanism of action, and preclinical evaluation

of ACT-1004-1239, presenting key data and experimental methodologies.

Introduction to CXCR7 (ACKR3)
CXCR7 is a seven-transmembrane G-protein-coupled receptor (GPCR) that plays a crucial role

in various physiological and pathological processes, including neurological diseases,

autoimmune disorders, and cancer. Unlike typical chemokine receptors, CXCR7 does not

primarily signal through G-proteins. Instead, its main function is to bind and scavenge its

specific ligands, the chemokines CXCL11 and CXCL12, thereby regulating their extracellular

concentrations. This scavenging activity is mediated through β-arrestin recruitment and

subsequent receptor internalization. By modulating CXCL11 and CXCL12 gradients, CXCR7

influences cell migration and localization, making it a compelling therapeutic target.
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Discovery of ACT-1004-1239
The discovery of ACT-1004-1239 was the result of a systematic drug discovery campaign that

began with a high-throughput screening (HTS) effort to identify antagonists of CXCR7.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b11937379?utm_src=pdf-body
https://www.benchchem.com/product/b11937379?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11937379?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Discovery Phase

Optimization Phase

Candidate Selection

High-Throughput Screening

Initial Hit Compound (Hit 3)

Identification

Hit-to-Lead Optimization

Progression

Novel Chemotype Lead Series (trans racemic 11i)

Generation

Structure-Activity
Relationship (SAR) Studies

Input

ADMET Property
Optimization

Guided by

ACT-1004-1239 (28f)

Culmination

Preclinical Characterization

Click to download full resolution via product page

Caption: Workflow of ACT-1004-1239 discovery.
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The process began with a high-throughput screening campaign that identified an initial hit

compound, referred to as "hit 3". This was followed by a hit-to-lead optimization phase, which

led to the discovery of a novel chemotype series. A key example from this series was the trans

racemic compound 11i, which served as the basis for further structural modifications. Extensive

structure-activity relationship (SAR) studies were conducted on the trisubstituted piperidine

scaffold of this series. This effort, combined with the optimization of absorption, distribution,

metabolism, excretion, and toxicity (ADMET) properties, culminated in the identification of ACT-
1004-1239 (also known as compound 28f) as the lead candidate.

Mechanism of Action
ACT-1004-1239 is a potent and insurmountable antagonist of CXCR7. Its primary mechanism

involves blocking the recruitment of β-arrestin induced by the binding of CXCL11 and CXCL12

to CXCR7. This inhibition of the CXCR7 scavenging function leads to a dose-dependent

increase in the plasma concentration of CXCL12, which serves as a key biomarker of target

engagement.
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Caption: CXCR7 signaling and inhibition by ACT-1004-1239.

Quantitative Data
Table 1: In Vitro Potency of ACT-1004-1239
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Species IC50 (nM)

Human 3.2

Mouse 2.3

Rat 3.1

Dog 2.3

Guinea Pig 0.6

Macaque 1.5

Data sourced from MedchemExpress.

Table 2: Pharmacokinetic Parameters of ACT-1004-1239
Specie
s

Dose Route
Tmax
(h)

Cmax
(ng/mL
)

T1/2
(h)

Vss
(L/kg)

Cl
(mL/mi
n/kg)

F (%)

Rat
10

mg/kg
p.o. 0.5 600 - - - 35

Rat 1 mg/kg i.v. - - 1.3 3.6 70 -

Dog - - ~1.5 - - 1.6 - 61

Human
10-200

mg
p.o. 1.3-3.0 -

17.8-

23.6
- - 53

Data compiled from multiple sources.

Preclinical Development and Efficacy
The therapeutic potential of ACT-1004-1239 has been evaluated in established preclinical

models of demyelinating diseases.

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b11937379?utm_src=pdf-body
https://www.benchchem.com/product/b11937379?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11937379?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Myelin Oligodendrocyte Glycoprotein (MOG)-Induced Experimental Autoimmune

Encephalomyelitis (EAE) Model:

This is a widely used mouse model for multiple sclerosis. While the precise protocol used for

ACT-1004-1239 is not publicly detailed, standard protocols involve immunizing C57BL/6 mice

with MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA), followed by

administration of pertussis toxin to induce the disease. ACT-1004-1239 was administered

orally, twice daily, at doses ranging from 10 to 100 mg/kg in both prophylactic and therapeutic

settings. Efficacy was assessed by monitoring clinical scores of disease severity, analyzing

immune cell infiltration into the central nervous system (CNS), and measuring plasma

neurofilament light chain concentrations as a marker of neurodegeneration.

Cuprizone-Induced Demyelination Model:

This model is used to study demyelination and remyelination processes. Mice are fed a diet

containing cuprizone, a copper chelator that induces oligodendrocyte apoptosis and

subsequent demyelination. ACT-1004-1239 was administered orally at a dose of 100 mg/kg

twice daily. The effects on myelination were assessed by histological analysis of the corpus

callosum to quantify the number of mature oligodendrocytes and the extent of myelination.

Oligodendrocyte Precursor Cell (OPC) Differentiation Assay:

This in vitro assay evaluates the direct effect of compounds on the maturation of OPCs into

myelinating oligodendrocytes. Rat OPCs are cultured in the presence of the test compound.

ACT-1004-1239 was tested at concentrations of 1-10 µM for 30 days. The differentiation of

OPCs is typically assessed by immunocytochemistry for markers of mature oligodendrocytes.

Key Preclinical Findings
In the MOG-induced EAE model, ACT-1004-1239 demonstrated a significant dose-

dependent reduction in disease severity.

Treatment with ACT-1004-1239 reduced CNS inflammation and plasma neurofilament light

chain concentration.

In the cuprizone-induced demyelination model, ACT-1004-1239 treatment significantly

increased the number of mature oligodendrocytes and enhanced myelination.
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In vitro, ACT-1004-1239 promoted the maturation of OPCs into mature myelinating

oligodendrocytes.

The efficacy of ACT-1004-1239 in these models correlated with an increase in plasma

CXCL12 concentration, confirming target engagement.

Clinical Development
A first-in-human, randomized, double-blind, placebo-controlled study was conducted to assess

the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending oral

doses of ACT-1004-1239 (1-200 mg) in healthy male subjects. The study also included

assessments of food effect and absolute bioavailability. A subsequent Phase 1 study evaluated

multiple-dose administration.

Key Clinical Findings:
ACT-1004-1239 was found to be safe and well-tolerated up to the highest tested dose of 200

mg.

A dose-dependent increase in plasma CXCL12 concentrations was observed, confirming

target engagement in humans.

Pharmacokinetic data supported a once-daily dosing regimen for future clinical studies.

The absolute bioavailability was determined to be 53.0%.

No relevant food effect on pharmacokinetics was observed.

Multiple oral doses of ACT-1004-1239 showed sustained target engagement with CXCR7 in

healthy humans.

Conclusion
ACT-1004-1239 is a novel, orally available CXCR7 antagonist with a well-defined mechanism

of action and a promising preclinical and early clinical profile. Its dual action of reducing

neuroinflammation and promoting myelin repair provides a strong rationale for its further

development as a potential treatment for inflammatory demyelinating diseases such as multiple

sclerosis. The successful demonstration of target engagement in both preclinical models and
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human subjects, coupled with a favorable safety profile, positions ACT-1004-1239 as a

significant advancement in the pursuit of new therapies for these challenging conditions.

To cite this document: BenchChem. [ACT-1004-1239: A Technical Whitepaper on its
Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11937379#act-1004-1239-discovery-and-
development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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